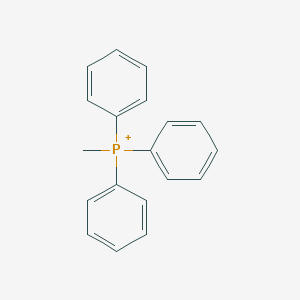

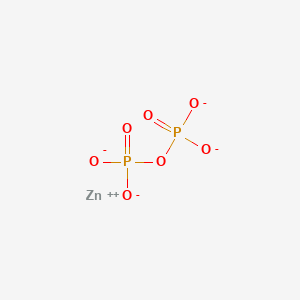

![molecular formula C10H15O4P B096687 Dimethyl [(4-methoxyphenyl)methyl]phosphonate CAS No. 17105-65-6](/img/structure/B96687.png)

Dimethyl [(4-methoxyphenyl)methyl]phosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a chemical compound that is part of a broader class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonate group attached to a carbon framework, which in this case includes a 4-methoxyphenyl moiety. The methoxy group influences the reactivity and properties of the molecule, making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of related phosphonate compounds has been explored in several studies. For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) has been reported, demonstrating the synthesis of polymers with controlled molecular weight . Another study describes the preparation of a metal-free initiator for the anionic polymerization of methyl methacrylate, which could be related to the synthesis of dimethyl [(4-methoxyphenyl)methyl]phosphonate . Additionally, the reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines has been investigated, leading to the formation of novel phosphonic analogues .

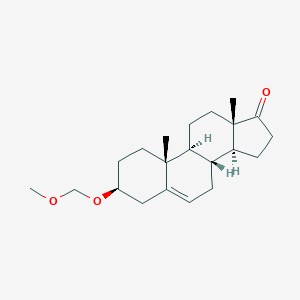

Molecular Structure Analysis

The molecular structure of compounds similar to dimethyl [(4-methoxyphenyl)methyl]phosphonate has been characterized using various spectroscopic techniques. Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, for example, has been synthesized and characterized by FTIR, FT-Raman, and UV-Vis spectroscopy, with structural parameters determined by DFT calculations . The stereochemistry of related 1,2-oxaphospholanes has also been studied, providing insights into the relative configurations of such compounds .

Chemical Reactions Analysis

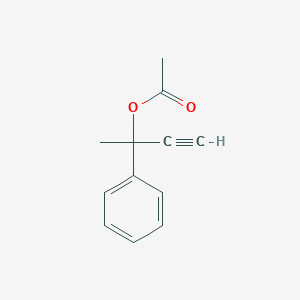

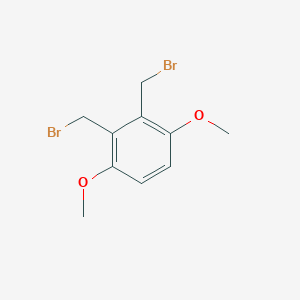

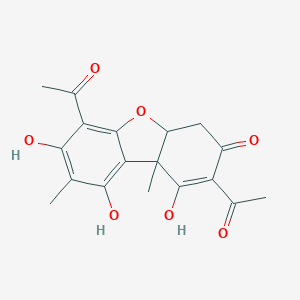

The chemical reactivity of phosphonate compounds has been explored through various reactions. Photolysis of bis(methoxyphenyl) methylphosphonates has been studied, revealing intramolecular coupling reactions . The reaction of dialkyl phosphites with α-enones has been reported, leading to the synthesis of diphosphonates and oxaphospholane P-oxides . Additionally, the preparation and use of diethyl (dichloromethyl)phosphonate in the synthesis of alkynes have been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonate compounds are influenced by their molecular structure. The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been studied using thermogravimetric analysis, and its chemical behavior has been examined through HOMO-LUMO analysis and other electronic properties . The photocatalytic degradation of dimethyl phenylphosphonate has been investigated using isotope studies, providing insights into the degradation pathways and the role of the methoxy groups . The synthesis and characterization of N,N'-dimethyl-N,N'-ethylenediamine-bis(methylenephosphonic acid) and its metal complexes have demonstrated the importance of hydrogen bonds in the chemistry of metal phosphonates .

科学研究应用

Phosphonate Chemistry and Applications

Dimethyl [(4-methoxyphenyl)methyl]phosphonate is a compound related to the broader class of organophosphorus compounds, which have diverse applications in scientific research due to their unique chemical properties. These compounds, including phosphonates, are utilized for various purposes, ranging from material science to biological applications.

Organophosphorus Compounds in Material Science : Organophosphorus compounds play a crucial role in material science, particularly in the development and degradation of polymers. Phosphonates, due to their structural analogy with phosphate moieties, are used in the synthesis of phosphonic acids, which are integral in the design of supramolecular materials, functionalization of surfaces, and as intermediates in the production of fire retardant properties in polymers. This application is significant in enhancing the durability and functionality of materials (Sevrain et al., 2017; Mitova et al., 2013).

Biodegradability and Environmental Impact : The environmental impact and biodegradability of organophosphonates, including compounds similar to dimethyl [(4-methoxyphenyl)methyl]phosphonate, have been a focus of research. These studies aim to understand the persistence of these compounds in the environment and their removal in wastewater treatment processes. Findings suggest that despite their stability against biological degradation, phosphonates can be removed efficiently in wastewater treatment facilities equipped with chemical phosphate precipitation, highlighting the importance of proper waste management practices to mitigate environmental impacts (Rott et al., 2018).

Phosphonate-based Antiscalants : In water treatment processes, phosphonate-based antiscalants are employed to prevent the precipitation of salts on reverse osmosis membranes. Technical studies on these antiscalants have revealed the presence of significant amounts of undeclared phosphorous contaminants, influencing the efficacy and safety of water treatment practices. This research underscores the need for comprehensive characterization and regulation of technical antiscalants to ensure environmental safety and the effective production of drinking water (Armbruster et al., 2019).

属性

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O4P/c1-12-10-6-4-9(5-7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCCGNUMBCREJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CP(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378701 |

Source

|

| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |

CAS RN |

17105-65-6 |

Source

|

| Record name | Dimethyl [(4-methoxyphenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Trimethylsilyl)ethyl]pyridine](/img/structure/B96625.png)